molecular formula C15H19ClN2O2 B12089104 Etomidate Impurity C HCl CAS No. 7127-05-1

Etomidate Impurity C HCl

Cat. No.: B12089104
CAS No.: 7127-05-1
M. Wt: 294.77 g/mol
InChI Key: GLHYKXLBGHQXMN-UHFFFAOYSA-N
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Description

Etomidate Impurity C Hydrochloride: is a chemical compound that is often encountered as a byproduct during the synthesis of etomidate, a widely used intravenous anesthetic. Etomidate itself is an imidazole-based compound known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression. impurities like Etomidate Impurity C Hydrochloride can arise during its production and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .

Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .

Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .

Scientific Research Applications

Pharmaceutical Research

Quality Control and Method Validation
Etomidate Impurity C Hydrochloride serves as a reference standard in analytical chemistry. It is essential for quality control processes and method validation in pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia mandate strict limits on impurities in marketed drugs, making this compound vital for compliance with safety standards.

Stability Studies
The impurity acts as a marker for etomidate degradation, allowing researchers to monitor its levels over time. By assessing these levels under various storage conditions, researchers can evaluate the stability of etomidate and establish appropriate shelf life recommendations for the medication.

Metabolism Studies

Interaction with Cytochrome P450 Enzymes
Etomidate Impurity C Hydrochloride significantly interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Studies indicate that this impurity can both inhibit and activate these enzymes, potentially altering the pharmacokinetics of concurrently administered medications. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving etomidate.

Analytical Method Development

Detection and Quantification of Impurities
This compound is utilized to develop and validate analytical methods aimed at detecting and quantifying impurities in etomidate formulations. Such methods are crucial for ensuring the quality and purity of pharmaceutical products throughout their lifecycle.

Biochemical Analysis

Cellular Effects
Research indicates that Etomidate Impurity C Hydrochloride influences various cellular processes. In hepatocytes, it modulates enzyme activity related to drug metabolism, affecting gene expression and protein synthesis necessary for cellular metabolism. The compound may also impact mitochondrial function, leading to alterations in ATP production and overall cellular energy balance .

Synthetic Routes

The synthesis of Etomidate Impurity C Hydrochloride typically involves multi-step organic reactions, including the reaction of isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid under controlled conditions to ensure high yields and purity. Industrial production follows similar routes but on a larger scale, employing purification techniques like recrystallization or chromatography to achieve the desired purity levels.

Comparative Analysis with Other Compounds

Compound NameChemical FormulaUnique Features
EtomidateC₁₅H₁₈N₂O₂Rapid onset anesthetic agent
KetamineC₁₃H₁₈ClN₂ONMDA receptor antagonist
PropofolC₁₂H₁₈OShort-acting sedative-hypnotic
ThiopentalC₁₂H₁⁴N₂O₂SBarbiturate used for induction

Etomidate Impurity C Hydrochloride is unique due to its specific interactions with cytochrome P450 enzymes, influencing metabolic pathways differently than other anesthetic compounds.

Mechanism of Action

The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .

Biological Activity

Etomidate Impurity C HCl is a significant compound in pharmacological research, particularly due to its interactions with various biological pathways. Understanding its biological activity is essential for evaluating its potential effects and implications in clinical settings. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to this compound.

This compound primarily interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can significantly alter metabolic pathways, leading to variations in drug efficacy and toxicity. The compound's ability to bind with specific proteins also affects their function and stability, which may have downstream effects on cellular processes.

PropertyDescription
Molecular FormulaC₁₅H₁₈N₂O₂·HCl
Molecular Weight258.32 g/mol
InteractionModulates cytochrome P450 enzyme activity
StabilityStable under controlled conditions; degradation products vary in activity

Cellular Effects

In vitro studies indicate that this compound influences various cell types, particularly hepatocytes. It modulates cell signaling pathways by affecting enzyme activity involved in drug metabolism, leading to changes in gene expression and protein synthesis necessary for cellular metabolism.

Key Findings:

  • Mitochondrial Function : Alters ATP production and energy balance within cells.
  • Gene Expression : Influences the transcription of genes related to drug metabolism and detoxification.

The molecular mechanism by which this compound exerts its effects involves binding interactions with biomolecules, particularly enzymes and nuclear receptors. This binding can either inhibit or activate enzymatic activities, leading to altered metabolic pathways.

Mechanistic Insights:

  • Cytochrome P450 Interaction : Inhibition of specific isoforms can lead to reduced cortisol synthesis, impacting adrenal function.
  • Nuclear Receptor Modulation : Alters the transcriptional activity of genes involved in metabolic regulation.

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary significantly with dosage. Low doses may have minimal impact, while higher doses can lead to significant alterations in enzyme activity and gene expression. Toxic effects, including hepatotoxicity, have been observed at elevated dosages.

Table 2: Dosage Effects on Biological Activity

Dosage (mg/kg)Effect on Enzyme ActivityObserved Toxicity
Low (0.1)MinimalNone
Moderate (1.0)Significant increaseMild hepatotoxicity
High (5.0)Inhibition of CYP450Severe hepatotoxicity

Case Studies

A notable case study investigated the impact of Etomidate on critically ill patients undergoing intubation. The study highlighted that patients receiving Etomidate had a higher incidence of critical illness-related corticosteroid insufficiency compared to those who did not receive the drug:

  • Study Design : Observational study involving septic shock patients.
  • Key Results :
    • Critical illness-related corticosteroid insufficiency was observed in 79% of the Etomidate cohort versus 52% in the control group (P = 0.01).
    • Despite potential risks, Etomidate was associated with lower mortality rates when combined with hydrocortisone treatment (hazard ratio = 0.33) .

Properties

CAS No.

7127-05-1

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H

InChI Key

GLHYKXLBGHQXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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